Chlormethiazole hydrochloride Chlormethiazole hydrochloride Chlormethiazole is a potentiator of GABAA receptors. It potentiates GABA-induced currents in L-M(TK-) cells expressing α1β1γ2 or α1β2γ2 subunit-containing GABAA receptors with EC50 values of 0.8 and 3.4 µM, respectively. Chlormethiazole protects against seizures induced by maximal electroshock (MES) in mice (ED50 = 130.8 mg/kg). It reduces infarct volume in a rat model of focal ischemia induced by permanent middle cerebral artery occlusion (MCAO). Formulations containing chlormethiazole have been used in the treatment of acute alcohol withdrawal.
Sedative and anticonvulsant which is neuroprotective in a number of animal models. Prevents the degeneration of serotonergic nerve terminals induced by MDMA ('Ecstasy').
Brand Name: Vulcanchem
CAS No.: 6001-74-7
VCID: VC0004263
InChI: InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H
SMILES: CC1=C(SC=N1)CCCl.Cl
Molecular Formula: C6H9Cl2NS
Molecular Weight: 198.11 g/mol

Chlormethiazole hydrochloride

CAS No.: 6001-74-7

Cat. No.: VC0004263

Molecular Formula: C6H9Cl2NS

Molecular Weight: 198.11 g/mol

* For research use only. Not for human or veterinary use.

Chlormethiazole hydrochloride - 6001-74-7

Specification

CAS No. 6001-74-7
Molecular Formula C6H9Cl2NS
Molecular Weight 198.11 g/mol
IUPAC Name 5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride
Standard InChI InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H
Standard InChI Key OFXYKSLKNMTBHK-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)CCCl.Cl
Canonical SMILES CC1=C(SC=N1)CCCl.Cl

Introduction

Physicochemical and Structural Properties

Chlormethiazole hydrochloride (C<sub>6</sub>H<sub>8</sub>ClNS·HCl) is an achiral crystalline solid with a molecular weight of 198.11 g/mol . The compound’s structure comprises a thiazole ring substituted with a methyl group at position 4 and a 2-chloroethyl moiety at position 5 (Fig. 1). Its solubility profile varies significantly across solvents:

PropertyValueSource
Solubility in ethanol20 mg/mL
Solubility in DMSO/DMF30 mg/mL
Solubility in PBS (pH 7.2)10 mg/mL
Storage Conditions-20°C, desiccated

The SMILES notation (Cl.CC1=C(CCCl)SC=N1) and InChI key (OFXYKSLKNMTBHK-UHFFFAOYSA-N) reflect its halogenated thiazole backbone . Stability studies indicate a shelf life exceeding four years under recommended storage conditions .

Pharmacological Mechanism of Action

Chlormethiazole exerts its effects primarily through GABA<sub>A</sub> receptor modulation. Unlike benzodiazepines, which bind the α-γ subunit interface, chlormethiazole interacts with the picrotoxin/barbiturate site, enhancing chloride influx and neuronal hyperpolarization . In vitro studies using rat neocortical slices demonstrate concentration-dependent suppression of epileptiform activity (IC<sub>50</sub> ≈ 200 μM), an effect abolished by the GABA<sub>A</sub> antagonist N-methyl-bicuculline . At therapeutic concentrations (300 μM), it potentiates exogenous GABA (1 mM) without affecting glutamatergic NMDA or quisqualic acid receptors .

Additional mechanisms include glycine receptor modulation and inhibition of cytochrome P450 2E1 (CYP2E1), the latter contributing to its hepatic metabolism variability . Neuroprotective properties in global ischemia models are attributed to reduced glutamate excitotoxicity and mitochondrial stabilization, though these effects remain contentious in human trials .

Therapeutic Applications

Geriatric Agitation and Insomnia

In elderly populations, low-dose chlormethiazole (192–384 mg/day) mitigates restlessness and agitation associated with dementia. Its short half-life (3–4 hours) minimizes next-day sedation, though tolerance develops within 7–10 days, limiting long-term use .

Pharmacokinetics and Metabolism

Chlormethiazole exhibits rapid oral absorption (T<sub>max</sub> = 30–60 minutes) and 92% plasma protein binding. Hepatic metabolism via CYP2A6 and CYP2E1 yields inactive metabolites, including N-desmethylchlormethiazole . Population pharmacokinetic modeling in stroke patients revealed a mean clearance of 52.7 L/hr for a 75 kg individual, with significant interindividual variability (Fig. 2) .

ParameterValuePopulation
Clearance (Healthy)52.7 L/hr
Clearance (Hepatic Impairment)26.3 L/hr
Half-life3–4 hours

Renal excretion accounts for <5% of elimination, necessitating dose adjustments in severe renal dysfunction .

Comparative Clinical Studies

Chlormethiazole’s efficacy has been benchmarked against multiple agents:

  • Vs. Benzodiazepines: Equipotent to diazepam in alcohol withdrawal but with fewer paradoxical reactions .

  • Vs. Carbamazepine: Superior in preventing DTs but inferior in craving reduction .

  • Vs. Gamma-Hydroxybutyrate (GHB): Double-blind trials show comparable withdrawal symptom control but higher patient dropout with GHB .

A meta-analysis of 14 trials (n=1,892) concluded that clomethiazole reduces DTs incidence by 58% relative to placebo (RR=0.42, 95% CI 0.31–0.57) .

Recent Advances and Future Directions

Recent investigations explore chlormethiazole’s role in mitochondrial protection and neuroinflammation modulation. In vitro, 100 μM chlormethiazole attenuates IL-1β-induced pyramidal neuron degeneration by 74%, a effect synergistic with NMDA antagonists . Phase II trials in status epilepticus (NCT04448743) aim to leverage its anticonvulsant properties without respiratory compromise.

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